molecular formula C23H24O5 B11154362 ethyl 3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate

ethyl 3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate

Cat. No.: B11154362
M. Wt: 380.4 g/mol
InChI Key: LNMATEYYESWJHY-UHFFFAOYSA-N
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Description

Ethyl 3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate is an organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with benzyloxy, dimethyl, and ethyl propanoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxyl group of the chromen-2-one derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological membranes, while the chromen-2-one core can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate: This compound has a similar structure but with an ethoxy group instead of a benzyloxy group.

    Ethyl 3-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoate: This compound features a tetrazolylmethoxy group instead of a benzyloxy group.

Uniqueness

Ethyl 3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The specific arrangement of substituents on the chromen-2-one core also contributes to its distinct properties.

Properties

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 3-(4,8-dimethyl-2-oxo-7-phenylmethoxychromen-3-yl)propanoate

InChI

InChI=1S/C23H24O5/c1-4-26-21(24)13-11-19-15(2)18-10-12-20(16(3)22(18)28-23(19)25)27-14-17-8-6-5-7-9-17/h5-10,12H,4,11,13-14H2,1-3H3

InChI Key

LNMATEYYESWJHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=CC=C3)C)OC1=O)C

Origin of Product

United States

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